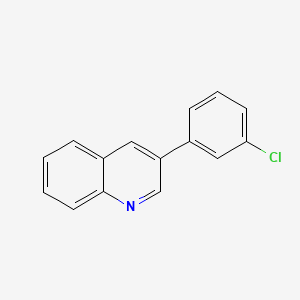

3-(3-Chlorophenyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10ClN |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

3-(3-chlorophenyl)quinoline |

InChI |

InChI=1S/C15H10ClN/c16-14-6-3-5-11(9-14)13-8-12-4-1-2-7-15(12)17-10-13/h1-10H |

InChI Key |

KCDXENDHBREJMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

The Quinoline Scaffold: a Privileged Structure in Medicinal Chemistry

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is widely recognized as a "privileged structure" in the field of medicinal chemistry. nih.govnih.govtandfonline.comresearchgate.netresearchgate.net This designation is attributed to its recurring presence in a multitude of biologically active compounds, both natural and synthetic. researchgate.net The inherent structural features of the quinoline ring system allow it to interact with a diverse range of biological targets, making it a versatile and valuable template for drug design and discovery. nih.govnih.govtandfonline.com

The significance of the quinoline scaffold is underscored by its presence in numerous approved drugs and clinical candidates. nih.govtandfonline.com Its utility spans a wide spectrum of therapeutic areas, including but not limited to anticancer, antimalarial, antibacterial, and anti-inflammatory applications. nih.govresearchgate.net The adaptability of the quinoline core allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological properties to achieve desired therapeutic effects. researchgate.net This inherent "druggability" and the existence of well-established synthetic pathways for its derivatives solidify the quinoline scaffold's prominent position in modern medicinal chemistry. nih.gov

The Scientific Rationale for Investigating Chlorophenyl Substituted Quinoline Derivatives

The strategic incorporation of a chlorophenyl group onto the quinoline (B57606) scaffold, as seen in 3-(3-Chlorophenyl)quinoline, is a deliberate and rational approach in chemical research. The introduction of a halogen atom, such as chlorine, into a molecular structure can significantly influence its physicochemical properties and biological activity. nih.gov Halogen atoms can modulate factors like lipophilicity, metabolic stability, and binding interactions with target proteins, making them a crucial tool for lead optimization in drug discovery. nih.gov

The phenyl ring itself provides a platform for further functionalization, allowing for the exploration of structure-activity relationships (SAR). By systematically altering the substitution pattern on the phenyl ring, researchers can probe the specific interactions that govern the compound's biological effects. This methodical approach is fundamental to understanding the molecular basis of action and designing more potent and selective agents. The investigation of chlorophenyl-substituted quinolines is therefore driven by the potential to create novel compounds with enhanced or specific biological activities, contributing to the development of new therapeutic agents. chula.ac.thresearchgate.net

Research Trajectories for 3 3 Chlorophenyl Quinoline and Its Analogs

Classical and Modern Synthetic Routes to the Quinoline Core

Several named reactions have become fundamental in the construction of the quinoline ring system. These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. scispace.com While these are general methods, their adaptability allows for the synthesis of a wide array of substituted quinolines.

Combes Synthesis and its Variations

The Combes synthesis involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions to produce a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org

The mechanism begins with the protonation of a carbonyl group on the β-diketone, followed by nucleophilic attack by the aniline. Subsequent dehydration leads to the formation of a Schiff base, which then tautomerizes to an enamine. The enamine, upon protonation, undergoes cyclization in the rate-determining step. A final dehydration step yields the substituted quinoline. wikipedia.org Variations of the Combes synthesis have been explored to control regioselectivity, particularly when using unsymmetrical β-diketones. wikipedia.org

Pfitzinger Reaction Adaptations for Quinoline Carboxylic Acids

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. mdpi.comwikipedia.org This method is particularly useful for synthesizing 2,3-disubstituted quinoline-4-carboxylic acids. iipseries.org

The mechanism initiates with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which exists in equilibrium with its enamine tautomer. The enamine subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org The Pfitzinger reaction has been modified, for instance, through the Halberkann variant, where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org Microwave-assisted Pfitzinger reactions have also been developed to improve efficiency. mdpi.com

Skraup Reaction Modifications and Mechanisms

The Skraup synthesis is a classic method for producing quinolines, typically by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com This reaction is known for being vigorous, and the use of moderators like ferrous sulfate (B86663) is common. wikipedia.org

The mechanism involves the dehydration of glycerol by sulfuric acid to form acrolein. numberanalytics.com The aniline then undergoes a conjugate addition to the acrolein. The resulting intermediate cyclizes and is subsequently oxidized to form the quinoline ring. numberanalytics.com While the traditional Skraup reaction yields quinolines unsubstituted in the pyridine (B92270) ring, modifications using α,β-unsaturated aldehydes or ketones in place of glycerol can lead to substituted quinolines. scispace.comresearchgate.net For instance, the reaction of anilines with 3-substituted α,β-unsaturated carbonyl compounds can yield 2- or 4-substituted quinolines depending on the reaction conditions and the nature of the substituents. researchgate.net

Friedländer Synthesis Approaches to Quinolines

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.org This reaction can be catalyzed by acids or bases and is used to produce 2- and 3-substituted quinolines. mdpi.comwikipedia.orgnih.gov

Two primary mechanistic pathways are proposed for the Friedländer synthesis. The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration. The second pathway suggests the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring. wikipedia.org The reaction has been widely applied and optimized using various catalysts, including Lewis acids and ionic liquids. nih.gov

Doebner and Gould-Jacobs Synthesis Frameworks for Quinoline Production

The Doebner reaction , a variation of the Doebner-von Miller reaction, synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. iipseries.orgnih.gov This three-component reaction is particularly useful for preparing 2-substituted quinoline-4-carboxylic acids. rsc.org However, the reaction often gives low yields with anilines bearing electron-withdrawing groups. nih.govacs.org Recent developments have focused on a hydrogen-transfer reaction model to improve yields for such substrates. nih.govacs.org

The Gould-Jacobs reaction is another significant method for quinoline synthesis, primarily yielding 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgwikidoc.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester. iipseries.orgwikipedia.org The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation produce the 4-hydroxyquinoline. wikipedia.orgwikidoc.org This method is particularly effective for anilines with electron-donating groups at the meta-position. wikipedia.org High temperatures, often above 250 °C, are typically required for the cyclization step, which can be a limitation. mdpi.com

Targeted Synthesis of this compound Scaffolds

While classical methods provide general access to the quinoline core, more direct strategies have been developed for the synthesis of specifically substituted quinolines like this compound.

One documented approach involves a multi-step synthesis starting from aniline. The initial steps can involve the formation of a quinoline-2-one intermediate, which is then chlorinated and subsequently subjected to a Suzuki or similar cross-coupling reaction to introduce the 3-chlorophenyl group at the 3-position. For instance, a synthetic route can begin with the condensation of aniline and ethyl acetoacetate (B1235776) to form 3-oxo-N-phenylbutanamide, which is then cyclized to 4-methylquinolin-2(1H)-one. chula.ac.th This intermediate can be further functionalized.

Another targeted synthesis of a derivative, 6-bromo-3-(3-chlorobenzyl)-2-methoxyquinoline, involves the reaction of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide, followed by chlorination of the benzylic position. google.com While this example illustrates the introduction of a substituted phenyl group at the 3-position, it highlights the multi-step nature often required for such specific substitutions.

Research has also demonstrated the synthesis of various 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives, where the 3-chlorophenyl group is at the 2-position. chula.ac.thchula.ac.th Although not directly synthesizing the 3-substituted isomer, these methods showcase the feasibility of incorporating the 3-chlorophenyl moiety into the quinoline framework through tailored synthetic sequences.

Furthermore, pyrazolo[4,3-f]quinoline derivatives bearing a 3-chlorophenyl substituent at the 7-position of the quinoline ring system have been synthesized, indicating the versatility of synthetic methods in placing this specific substituent at various positions on a fused heterocyclic system. mdpi.com

A general and efficient method for the synthesis of 3-arylquinolines involves the iron-promoted reductive cyclization of o-nitrobenzaldehydes and β-nitrostyrenes. researchgate.net This one-pot synthesis offers a direct route to 3-arylquinolines. Another approach is the heteroatom-guided regioselective C-3 palladation of N-acyl-1,2-dihydroquinolines, followed by arylation with an aryl boronic acid. researchgate.net

Multi-Step Organic Synthesis Strategies from Precursors

The construction of the this compound scaffold can be achieved through various multi-step synthetic sequences starting from readily available precursors. These strategies often involve the initial formation of a key intermediate that is then elaborated to the final quinoline ring system.

One common approach involves the use of o-nitrobenzaldehydes and β-nitrostyrenes. researchgate.netscispace.com An iron-mediated one-pot synthesis has been developed where iron plays a dual role in reducing the o-nitrobenzaldehyde and promoting the reductive hydrolysis of the β-nitrostyrene, which then integrate to form the 3-arylquinoline derivative. scispace.com This method provides an efficient route to the target compound from simple starting materials. researchgate.net

Another strategy utilizes the reaction of anilines with styrene (B11656) oxides. An iron-promoted tandem reaction of anilines and styrene oxides has been shown to produce 3-arylquinolines in good yields. acs.org This method offers a different disconnection approach for the synthesis of the target molecule.

Furthermore, 3-arylquinolines can be synthesized from α-aminoacetophenones and trans-β-nitrostyrene. researchgate.net This method, catalyzed by iodine monobromide, involves a tandem reaction leading to the formation of two new carbon-carbon bonds and the cleavage of one, all in a single step. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Aryl Substitution

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used in the synthesis of 3-arylquinolines. The Suzuki-Miyaura coupling, in particular, has proven to be a highly effective method for introducing the 3-chlorophenyl group onto the quinoline core.

A key strategy involves the regioselective C-3 palladation of a quinoline derivative, guided by a heteroatom, followed by arylation via transmetalation with an arylboronic acid, such as 3-chlorophenylboronic acid. acs.orgacs.orgnih.gov This approach leads to the formation of 3-aryl-N-acyl-1,2-dihydroquinolines, which can then be aromatized in a one-pot sequence to yield the desired 3-arylquinoline. acs.orgacs.orgnih.gov This methodology is advantageous as it does not require pre-functionalization of the quinoline at the C-3 position. acs.org

For instance, the Suzuki coupling of 2-chloroquinoline-4-carboxylic acid with 3-chlorophenylboronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as sodium carbonate can be used to synthesize 2-(3-chlorophenyl)-quinoline-4-carboxylic acid, a key intermediate. chula.ac.th Similarly, 2-aryl-4-chloro-3-iodoquinolines can undergo Suzuki cross-coupling with arylboronic acids to produce 2,3,4-triarylquinolines. nih.gov

The choice of catalyst and ligands can be crucial for the success of these reactions. For example, the use of PdCl2(PPh3)2 in combination with tricyclohexylphosphine (B42057) has been shown to be effective for the Suzuki coupling of 2-aryl-4-chloro-3-iodoquinolines. nih.gov

Condensation and Cyclization Protocols in Quinoline Annulation

The formation of the quinoline ring system, known as quinoline annulation, is often achieved through condensation and cyclization reactions of appropriately substituted precursors. Several classic named reactions and their modern variations are employed for the synthesis of 3-arylquinolines.

The Friedländer synthesis is a prominent method that involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. nih.govwikipedia.org This reaction can be catalyzed by acids or bases. wikipedia.org For the synthesis of this compound, this could involve the condensation of a 2-aminobenzaldehyde with a ketone bearing the 3-chlorophenyl moiety. Variations of the Friedländer synthesis, such as using different catalysts or reaction conditions, have been developed to improve yields and substrate scope. nih.gov A modified Friedländer reaction of 2-aminobenzyl alcohols and arylacetylenes has also been reported for the synthesis of 2-arylquinolines. rsc.org

The Doebner-von Miller reaction is another important method for quinoline synthesis, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgresearchgate.netresearchgate.net This reaction is typically catalyzed by strong acids. wikipedia.org The α,β-unsaturated carbonyl compound can be generated in situ from two carbonyl compounds via an aldol condensation, a variation known as the Beyer method. wikipedia.org The reaction of an aniline with an appropriate α,β-unsaturated aldehyde or ketone containing the 3-chlorophenyl group would lead to the desired 3-substituted quinoline.

Other notable annulation strategies include:

[4+2] Annulation: This approach involves the reaction of a four-atom component with a two-atom component to construct the pyridine ring of the quinoline system. mdpi.com For example, 2-azidobenzaldehyde (B97285) can undergo a [4+2] annulation with various partners to form quinoline derivatives. mdpi.com

Three-Component Cascade Annulation: An efficient synthesis of multiply substituted quinolines can be achieved through a catalyst- and additive-free three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes. acs.org

[3+1+1+1] Annulation: A novel approach for the synthesis of 3-arylquinolines utilizes a [3+1+1+1] annulation of arylamines, arylaldehydes, and dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as a source of two nonadjacent methine units. acs.org

These condensation and cyclization protocols offer a diverse range of options for constructing the this compound core, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

Vilsmeier-Haack Reaction for Formyl Quinoline Intermediates

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comchemijournal.comchemijournal.comorganic-chemistry.orgijsr.net It utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a phosphoryl halide like phosphorus oxychloride (POCl₃). ijpcbs.comchemijournal.comorganic-chemistry.org This reaction is instrumental in synthesizing formyl quinolines, which are valuable intermediates for further functionalization to obtain compounds like this compound.

The process involves the electrophilic substitution of an activated aromatic ring with a halomethyleniminium salt (the Vilsmeier reagent), leading to an iminium species that upon hydrolysis yields the corresponding aldehyde. ijpcbs.comijsr.net For instance, substituted acetanilides can undergo the Vilsmeier-Haack reaction to produce 2-chloro-3-formylquinolines. chemijournal.comchemijournal.com These intermediates are highly versatile. The chloro group at the 2-position can be a site for nucleophilic substitution, and the formyl group at the 3-position can be transformed into various other functionalities.

For example, a 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde has been synthesized by treating a substituted acetanilide (B955) with the Vilsmeier reagent under microwave irradiation. jmpas.com This formyl quinoline can then serve as a precursor for the synthesis of more complex derivatives. The aldehyde group can undergo condensation reactions with various nucleophiles, and the chloro group can be subjected to cross-coupling reactions, such as the Suzuki coupling, to introduce the desired 3-chlorophenyl substituent.

Sustainable and Green Chemistry Approaches in Quinoline Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles, such as the use of alternative energy sources and greener solvents, are increasingly being applied to the synthesis of quinolines, including this compound.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and often cleaner reactions. rsc.orgtandfonline.combenthamdirect.comresearchgate.net

Several studies have reported the successful application of microwave irradiation in the synthesis of quinoline derivatives. rsc.orgtandfonline.combenthamdirect.comresearchgate.netrsc.org For example, a microwave-assisted, solid acid-catalyzed multicomponent domino reaction of anilines, aldehydes, and terminal aryl alkynes provides an efficient route to substituted quinolines. rsc.org This approach offers high atom economy and can be completed in a matter of minutes. rsc.org

Microwave heating has also been employed in classical quinoline syntheses, such as the Skraup synthesis, to accelerate the reaction. tandfonline.com Furthermore, a catalyst-free, one-pot multicomponent condensation reaction of anilines, aldehydes, and other reagents under microwave irradiation has been developed for the efficient production of quinoline derivatives. tandfonline.com The synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, a key intermediate, has been achieved using microwave irradiation in the Vilsmeier-Haack reaction. jmpas.com The use of microwave assistance in the synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives has also been shown to be effective, with significantly shorter reaction times compared to conventional methods. lew.ro

Utilization of Deep Eutectic Solvents (DES) in Quinoline Formation

Deep eutectic solvents (DESs) are a class of ionic liquids that are gaining attention as green and sustainable alternatives to conventional volatile organic solvents. sioc-journal.cnmdpi.comresearchgate.netiosrjournals.org They are typically formed from a mixture of a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) and a hydrogen bond donor (such as urea, carboxylic acids, or glycerol). researchgate.netiosrjournals.org DESs are often biodegradable, non-toxic, and inexpensive to prepare. mdpi.com

The use of DESs as both solvents and catalysts in quinoline synthesis has been explored. For example, a series of 2,4-disubstituted quinolines were synthesized in high yields by the cyclization coupling of 2-aminoacetophenone (B1585202) and aromatic alkynes in a deep eutectic solvent composed of choline chloride and zinc chloride. sioc-journal.cn This method avoids the need for an additional catalyst and proceeds under mild reaction conditions. sioc-journal.cn

In another application, a deep eutectic solvent of choline chloride and tin(II) chloride was used as a green catalyst for the one-pot, three-component synthesis of quinoline derivatives from anilines, aryl aldehydes, and enolizable aldehydes. researchgate.net Furthermore, choline chloride-based DESs have been shown to be effective media for the synthesis of hydrazones derived from quinoline-2-carbaldehyde, with ultrasound irradiation further enhancing the reaction efficiency. mdpi.com The improved Skraup reaction for the synthesis of 1,10-phenanthroline (B135089) has also been successfully carried out using a deep eutectic solvent as a catalyst. researchgate.net

The combination of DESs with other green techniques, such as microwave irradiation or ultrasound, presents a promising avenue for the development of highly efficient and sustainable methods for the synthesis of this compound and related compounds.

Catalyst-Free and Environmentally Benign Methodologies

In recent years, the principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous reagents and solvents, and often proceed without the need for a catalyst. These approaches are not only environmentally responsible but can also simplify product purification and reduce costs.

One notable catalyst-free approach involves the reaction of 2-aminoaryl ketones with α-methylene ketones. This method often utilizes eco-friendly solvents such as water or ethanol, or can even be performed under solvent-free conditions, to afford polysubstituted quinolines. The reaction is typically promoted by thermal means, where the reactants are heated together, leading to a cascade of reactions that form the quinoline ring.

Another environmentally benign strategy is the use of microwave irradiation to accelerate reactions. Microwave-assisted synthesis has been shown to significantly reduce reaction times, often from hours to minutes, and can lead to higher yields with cleaner reaction profiles compared to conventional heating methods. For the synthesis of quinoline derivatives, microwave irradiation can be applied to classical reactions like the Friedländer annulation, often in the absence of a catalyst and with minimal solvent.

The use of reusable catalysts, such as solid-supported acids or bases, also aligns with the principles of green chemistry. While not strictly "catalyst-free," these heterogeneous catalysts can be easily recovered and reused, minimizing waste and environmental impact. For instance, montmorillonite (B579905) K-10 clay, a reusable solid acid catalyst, has been employed in the synthesis of quinolines under solvent-free conditions.

A summary of key features of these methodologies is presented in the table below:

| Methodology | Key Features | Advantages |

| Thermal, Solvent-Free Synthesis | Reaction of 2-aminoaryl ketones with α-methylene ketones at elevated temperatures without a solvent. | Atom economy, reduced waste, simplified workup. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction, often in polar solvents or on a solid support. | Drastically reduced reaction times, improved yields, energy efficiency. |

| Use of Reusable Catalysts | Employment of solid-supported catalysts like clays (B1170129) or zeolites. | Catalyst can be recovered and reused, minimizing waste and cost. |

Reaction Mechanisms in Quinoline Ring Formation and Functionalization

The formation of the quinoline ring and its subsequent functionalization are governed by a variety of reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and for the rational design of new synthetic routes.

A common pathway to the quinoline core involves an initial Knoevenagel condensation followed by a Michael addition. In this sequence, an active methylene (B1212753) compound, such as a malonic ester derivative, undergoes a Knoevenagel condensation with an o-aminoaryl aldehyde or ketone. This step forms an α,β-unsaturated intermediate.

The subsequent step is an intramolecular Michael addition, where the amino group of the o-aminoaryl moiety attacks the β-carbon of the newly formed α,β-unsaturated system. This cyclization step is often the key to forming the heterocyclic ring. The resulting intermediate then typically undergoes dehydration and/or oxidation to yield the aromatic quinoline ring.

Intramolecular cyclization is a pivotal step in many quinoline syntheses, including the Friedländer and Combes reactions. The driving force for this cyclization is the formation of a stable six-membered heterocyclic ring, which is thermodynamically favorable. The nature of the substituents on the reacting partners can significantly influence the rate and regioselectivity of the cyclization.

In many instances, the cyclization is acid- or base-catalyzed. An acid catalyst can protonate a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amino group. Conversely, a base can deprotonate the amino group, increasing its nucleophilicity. The choice of catalyst and reaction conditions can be tailored to favor the desired cyclization pathway.

The quinoline ring system is susceptible to both electrophilic and nucleophilic substitution reactions, although the reactivity at different positions varies. The pyridine ring of the quinoline system is generally electron-deficient, making it prone to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, the benzene (B151609) ring is more electron-rich and undergoes electrophilic substitution, primarily at the 5- and 8-positions.

The presence of a substituent, such as the 3-chlorophenyl group in this compound, can further influence the reactivity and regioselectivity of substitution reactions. This substituent can exert both electronic and steric effects, directing incoming reagents to specific positions on the quinoline nucleus.

The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. This reaction is a formal [4+2] cycloaddition between an aniline, an aldehyde, and an electron-rich alkene. The mechanism is believed to proceed through the formation of an imine from the aniline and aldehyde, which then acts as the azadiene in the cycloaddition with the alkene.

The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the imine towards cycloaddition. The regioselectivity and stereoselectivity of the Povarov reaction can be controlled by the choice of catalyst and reaction conditions, making it a versatile method for accessing a wide range of substituted quinolines.

Synthetic Utility as Building Blocks for Complex Heterocyclic Systems and Fused Rings

Quinolines, including this compound, are valuable building blocks for the synthesis of more complex heterocyclic systems and fused rings. The quinoline core can be functionalized at various positions, allowing for the construction of elaborate molecular architectures.

For example, the nitrogen atom of the quinoline ring can be quaternized and subsequently used in cycloaddition reactions. Additionally, functional groups on the quinoline ring, such as halogens or amino groups, can be used as handles for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further complexity.

The fusion of other rings onto the quinoline scaffold can lead to polycyclic aromatic systems with interesting photophysical and electronic properties. These fused systems are of interest in materials science for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

A summary of the synthetic utility of quinolines is provided in the table below:

| Synthetic Transformation | Description | Resulting Structures |

| N-Quaternization | Alkylation of the quinoline nitrogen to form a pyridinium-like salt. | Quaternized quinolines for further reactions. |

| Cross-Coupling Reactions | Palladium-catalyzed reactions to form new C-C or C-N bonds. | Biaryls, arylamines, and other complex structures. |

| Ring Annulation | Construction of additional rings fused to the quinoline core. | Polycyclic and extended aromatic systems. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmationrsc.orgipb.pt

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures, offering detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are employed to confirm the precise arrangement of atoms and the connectivity of the quinoline and chlorophenyl rings.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides data on the number, environment, and coupling of protons within the molecule. In this compound, the spectrum is characterized by distinct signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the quinoline core, particularly H2 and H4, are expected to resonate at the most downfield positions due to the deshielding effect of the heterocyclic nitrogen atom. The protons of the benzo-fused portion of the quinoline ring (H5, H6, H7, H8) and the four protons of the 3-chlorophenyl substituent will exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Quinoline H-2 | 8.5 - 9.0 | d |

| Quinoline H-4 | 8.0 - 8.5 | s |

| Quinoline H-5 to H-8 | 7.5 - 8.0 | m |

| Phenyl H-2', H-4', H-5', H-6' | 7.3 - 7.8 | m |

Note: 'd' denotes doublet, 's' denotes singlet, 'm' denotes multiplet. The exact chemical shifts and coupling constants would be determined from the experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. This compound is expected to show 15 distinct signals, corresponding to the nine carbons of the quinoline ring and the six carbons of the chlorophenyl ring. The signals for carbons adjacent to the nitrogen atom (C2 and C8a) and the carbon attached to the chlorine atom (C3') are particularly diagnostic. Aromatic carbon signals typically appear in the range of 120-150 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quinoline C2 | 150 - 155 |

| Quinoline C3 | 135 - 140 |

| Quinoline C4 | 147 - 152 |

| Quaternary Carbons (C4a, C8a, C1', C3') | 125 - 150 |

| Aromatic CH Carbons | 120 - 135 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysischula.ac.tharabjchem.orgspectrabase.combu.edu.eg

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its molecular formula (C₁₅H₁₀ClN) by providing a highly accurate molecular weight. The mass spectrum will display a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance), resulting in two peaks, [M]⁺ and [M+2]⁺, with a corresponding intensity ratio. chula.ac.thspectrabase.com Analysis of the fragmentation pattern provides further structural confirmation, with common fragments potentially arising from the loss of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl), as well as cleavage of the bond linking the phenyl and quinoline rings.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₁₀ClN |

| Exact Mass | 239.0502 |

| Molecular Ion Peak [M]⁺ (for ³⁵Cl) | m/z 239 |

| Isotopic Peak [M+2]⁺ (for ³⁷Cl) | m/z 241 |

| [M]⁺:[M+2]⁺ Intensity Ratio | ~ 3:1 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identificationchula.ac.tharabjchem.org

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. arabjchem.org

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching: Aromatic ring and quinoline C=N bond vibrations appear in the 1600-1450 cm⁻¹ range.

C-Cl stretching: A strong absorption band characteristic of the carbon-chlorine bond is expected in the fingerprint region, generally between 800 and 600 cm⁻¹. chula.ac.th

Table 4: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | Stretching | Aromatic C-H |

| 1600-1450 | Stretching | Aromatic C=C and Quinoline C=N |

| 800-600 | Stretching | C-Cl |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolationchula.ac.tharabjchem.org

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the synthesized this compound and for its isolation. chula.ac.tharabjchem.orgresearchgate.net Typically, a reverse-phase HPLC method is employed, using a nonpolar stationary phase (such as a C18 column) and a polar mobile phase, which is often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound's purity is assessed by integrating the area of its corresponding peak in the chromatogram and is expressed as a percentage of the total peak area. A single, sharp peak is indicative of a high-purity sample.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides experimental verification of the compound's empirical and molecular formula by determining the mass percentages of its constituent elements. For this compound (C₁₅H₁₀ClN), the analysis should confirm the calculated percentages of carbon, hydrogen, and nitrogen. The results are typically reported as "Calculated" versus "Found" values, and a close correlation between these figures validates the compound's stoichiometric composition. ajol.info

Table 5: Elemental Analysis Data for C₁₅H₁₀ClN

| Element | Calculated (%) | Found (%) (Hypothetical) |

| Carbon (C) | 75.16 | 75.10 |

| Hydrogen (H) | 4.21 | 4.25 |

| Nitrogen (N) | 5.84 | 5.81 |

Computational Chemistry and Molecular Modeling of 3 3 Chlorophenyl Quinoline

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying complex systems like 3-(3-chlorophenyl)quinoline. DFT calculations can predict various molecular properties, including optimized geometry, electronic distribution, and reactivity. nih.govijcce.ac.ir

Geometry optimization is a fundamental step in computational chemistry that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.govnih.gov For this compound, DFT methods, such as B3LYP with a 6-31+G(d,p) basis set, are employed to achieve this. nih.gov The process provides detailed structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, if available, to validate the computational model. nih.govtandfonline.com The optimized structure reveals the relative orientation of the quinoline (B57606) and chlorophenyl rings, which is crucial for understanding its interaction with other molecules.

Interactive Data Table: Optimized Geometrical Parameters of this compound (Representative Data) (Note: Specific values would be obtained from actual DFT calculations and presented here.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (B3LYP/6-31+G(d,p)) |

| Bond Length | C2 | C3 | - | Calculated Value (Å) |

| Bond Length | C3 | C1' | - | Calculated Value (Å) |

| Bond Angle | C2 | C3 | C4 | Calculated Value (°) |

| Bond Angle | C2 | C3 | C1' | Calculated Value (°) |

| Dihedral Angle | N1 | C2 | C3 | C1' |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more reactive and less stable. ijcce.ac.irnih.gov DFT calculations provide the energies of these orbitals, allowing for the determination of the HOMO-LUMO gap and providing insights into the charge transfer that can occur within the molecule. malayajournal.org

Interactive Data Table: FMO Properties of this compound (Representative Data)

| Property | Value (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Energy Gap (ΔE) | Calculated Value |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map displays different potential values on the molecular surface using a color spectrum. researchgate.net Regions with negative potential (typically colored in shades of red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the chlorine atom, indicating these as potential sites for electrophilic interaction. nih.govresearchgate.net

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule from the results of a quantum chemistry calculation. wikipedia.org This analysis provides a numerical value for the charge associated with each atom, offering insights into the electronic distribution and polarity of bonds within the molecule. researchgate.netchemrxiv.org The calculated Mulliken charges can help in understanding the electrostatic interactions of the molecule and can be used in molecular mechanics force fields. It is important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation. wikipedia.org

Interactive Data Table: Mulliken Atomic Charges of this compound (Representative Data)

| Atom | Atomic Charge (e) |

| N1 | Calculated Value |

| C2 | Calculated Value |

| C3 | Calculated Value |

| Cl | Calculated Value |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. nih.govq-chem.com By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Visible spectrum of a compound, providing information about the electronic transitions occurring upon light absorption. unimore.itbenasque.org For this compound, TD-DFT calculations can help to understand its photophysical properties and identify the nature of its electronic transitions, such as π → π* or n → π* transitions. nih.gov

Molecular Docking Studies for Biological Target Interactions and Ligand Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. thaiscience.infosemanticscholar.org These studies provide insights into the binding affinity, binding mode, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of the target. mdpi.comthaiscience.info For instance, derivatives of 2-(3-chlorophenyl)quinoline-4-carboxamide have been studied for their potential as anti-breast cancer and antibacterial agents through molecular docking. thaiscience.infochula.ac.th The results of docking studies can guide the design and optimization of new ligands with improved potency and selectivity. chula.ac.th

Interactive Data Table: Molecular Docking Results for this compound Derivatives (Illustrative)

| Target Protein | Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Human Carbonic Anhydrase I | Compound 6j | Docking Score | Amino Acid Residues |

| Protein Kinase A | Compound 6j | Docking Score | Amino Acid Residues |

| Kinesin Spindle Protein | Compound 6j | Docking Score | Amino Acid Residues |

Prediction of Ligand-Protein Binding Affinities

There is no specific information available in the reviewed scientific literature regarding the prediction of ligand-protein binding affinities for the compound this compound through computational methods. While computational approaches are widely used to predict the binding strength between small molecules and protein targets, such data for this particular compound has not been published in the available resources.

Identification of Key Active Site Interactions and Residues (e.g., Hydrogen Bonding, Hydrophobic Contacts)

Detailed computational studies identifying the key active site interactions, such as hydrogen bonding or hydrophobic contacts, between this compound and specific amino acid residues of biological targets are not available in the public scientific literature. Research on related, but more complex, quinoline derivatives often includes such analyses, but these findings cannot be directly attributed to the parent compound. nih.govscirp.org

Target-Specific Docking Against Relevant Biomolecules (e.g., Protein Kinases, HIV Reverse Transcriptase, HSP90)

Molecular docking studies are a cornerstone of computational drug discovery, used to predict the binding orientation and affinity of a molecule to a target protein. However, specific docking scores or interaction analyses for this compound against protein kinases, HIV Reverse Transcriptase, or Heat Shock Protein 90 (HSP90) are not documented in the available literature. Studies on quinoline derivatives have explored their potential as inhibitors for these targets, but data for the unsubstituted this compound is absent. thaiscience.infonih.govresearchgate.netnih.govmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Structure Activity Relationship Sar Studies of 3 3 Chlorophenyl Quinoline Derivatives

Influence of Substituent Variation on Quinoline (B57606) and Phenyl Rings

The bioactivity of the 3-(3-Chlorophenyl)quinoline scaffold is highly sensitive to the nature and placement of substituents on both the quinoline and the phenyl rings. Modifications can drastically alter the compound's electronic, steric, and lipophilic properties, thereby modulating its interaction with biological targets.

The introduction of a chlorine atom or other halogens onto the phenyl ring of the 3-phenylquinoline (B3031154) core significantly impacts the molecule's electronic properties and, consequently, its pharmacological activity. eurochlor.orgnih.gov Halogens, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I effect). This effect can lead to a tighter interaction between the drug molecule and its target, often a protein binding pocket, by altering the charge distribution across the aromatic rings. nih.gov

In many biologically active molecules, the presence of a chlorine atom is crucial for potency. eurochlor.org The electronic attraction caused by the chlorine substituent can influence the binding affinity of the compound for its target receptor or enzyme. nih.gov For instance, in the development of kinase inhibitors, the presence of electron-withdrawing groups like chlorine on a terminal phenyl ring has been linked to elevated inhibitory activity. Research on related quinoline and quinazoline (B50416) derivatives has shown that chloro-substituted compounds often exhibit potent biological effects, underscoring the importance of this halogen in modulating activity. nih.gov

Beyond halogens, the strategic placement of various electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) serves as a powerful tool in medicinal chemistry to fine-tune the bioactivity of the 3-phenylquinoline scaffold.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) are potent EWGs. Their inclusion on either the quinoline or the phenyl ring can enhance biological activity through several mechanisms. They can increase the acidity of nearby protons, making them better hydrogen bond donors, or they can participate in favorable electrostatic interactions with the biological target. Studies on various quinoline-based kinase inhibitors have demonstrated that the presence of EWGs like -Cl or -CF₃ on the terminal ring is a common feature among the most active compounds. nih.gov The addition of a trifluoromethyl group (-CF₃), for example, has been shown to improve the hydrogen bond strength between a compound and key amino acid residues (like Leucine and Alanine) in its target protein, leading to a better binding affinity. scielo.br

Electron-Donating Groups (EDGs): Conversely, EDGs such as methoxy (B1213986) (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups donate electron density into the aromatic system. This can increase the electron density at the quinoline nitrogen, potentially affecting its basicity and ability to form hydrogen bonds. While sometimes leading to decreased activity, in other contexts, EDGs can enhance potency by optimizing electronic complementarity with the target binding site. For example, studies on certain dimethoxyquinoline derivatives showed them to be highly active against various cancer cell lines. nih.gov

The following table summarizes the general impact of these groups on the bioactivity of quinoline derivatives.

| Group Type | Example Substituents | General Effect on Aromatic Ring | Potential Impact on Bioactivity |

| Electron-Withdrawing | -Cl, -CF₃, -CN, -NO₂ | Decreases electron density | Can enhance binding affinity through electrostatic interactions and hydrogen bonding. nih.govscielo.br |

| Electron-Donating | -OCH₃, -CH₃, -NH₂ | Increases electron density | Can modulate basicity and optimize electronic complementarity with the target. nih.gov |

Shifting the chlorine atom to the ortho or para position would create positional isomers with distinct pharmacological profiles. Research on related N-phenyl substituted heterocyclic compounds has shown that ortho- and para-halogenated isomers are often more biologically active than the corresponding meta-halogenated isomers. researchgate.net This difference is attributed to the altered steric and electronic influences that the substituent exerts from different positions. A para-substituent, for example, extends along the long axis of the molecule and may interact with a different region of the binding pocket compared to a meta-substituent. An ortho-substituent can induce a twist between the phenyl and quinoline rings, significantly altering the molecule's 3D conformation. This highlights that even a subtle change in substituent position can be a critical determinant of biological efficacy.

| Isomer Position | Description | Potential Influence on Molecular Properties |

| Ortho (2-position) | Substituent adjacent to the quinoline linkage. | Can cause significant steric hindrance, forcing a twist in the bond between the two rings and altering the overall 3D shape. |

| Meta (3-position) | Substituent one carbon removed from the linkage. | Induces primarily electronic effects with moderate steric influence compared to the ortho position. |

| Para (4-position) | Substituent directly opposite the quinoline linkage. | Exerts strong electronic effects along the molecular axis with minimal steric hindrance on the inter-ring bond. Often leads to higher activity. researchgate.net |

Scaffold Hybridization and Fused Heterocyclic Systems for Enhanced Bioactivity

To broaden the therapeutic potential and discover novel mechanisms of action, the this compound scaffold is often used as a foundation for creating more complex molecular architectures. Scaffold hybridization involves covalently linking the quinoline core with other heterocyclic systems known for their biological relevance. ekb.eg This strategy can produce hybrid molecules that possess the activities of both parent structures or exhibit entirely new pharmacological profiles. Another approach involves fusing a heterocyclic ring to the quinoline core to create rigid, polycyclic systems with unique shapes and functionalities.

The design of quinoline-heterocycle conjugates is a prominent strategy in modern drug discovery, particularly in the development of anticancer agents. ekb.eg By incorporating heterocycles such as pyrazole (B372694), pyrrole (B145914), or thiadiazepine, chemists can enhance a molecule's ability to interact with diverse biological targets.

Pyrazoloquinolines: These are fused systems where a pyrazole ring is annulated to the quinoline framework. They are often synthesized through multi-step reactions, which may involve the cyclization of suitably functionalized quinoline precursors. These compounds are explored for a range of activities, including as kinase inhibitors.

Pyrroloquinolines: The fusion of a pyrrole ring to the quinoline core results in pyrroloquinolines. These structures are present in some natural products and have been synthesized to explore their potential as therapeutic agents.

Thiadiazepinoquinolines: This class of compounds features a seven-membered thiadiazepine ring fused to the quinoline scaffold. The synthesis of such fused systems typically involves the reaction of a bifunctional quinoline derivative with a reagent that provides the remaining atoms for the new heterocyclic ring.

The conjugation of quinoline with various heterocycles has been shown to yield compounds with potent antiproliferative effects against numerous cancer cell lines. ekb.eg These hybrid molecules can inhibit a wide array of protein kinases and other crucial cellular targets.

| Hybrid System | Fused/Conjugated Heterocycle | Therapeutic Area of Interest |

| Pyrazoloquinolines | Pyrazole | Anticancer, Kinase Inhibition ekb.eg |

| Pyrroloquinolines | Pyrrole | Various Therapeutic Targets |

| Thiadiazepinoquinolines | Thiadiazepine | Novel Therapeutic Agents |

| Quinoline-Triazole Conjugates | Triazole | Anticancer ekb.eg |

| Quinoline-Oxadiazole Conjugates | Oxadiazole | Anticancer ekb.eg |

Conformational Analysis and Stereochemical Impact on Biological Activity

The biological activity of a molecule is not only dependent on its chemical formula but also on its three-dimensional (3D) shape, or conformation. For this compound, the spatial arrangement of the chlorophenyl ring relative to the quinoline ring is a critical factor for its interaction with a biological target. nih.gov

Conformational analysis studies, often employing computational methods and spectroscopic techniques, are used to determine the most stable and biologically active conformations. nih.gov In 3-phenylquinoline systems, the single bond connecting the two aromatic rings allows for rotation. However, this rotation may be hindered, leading to distinct, stable conformers. The two aryl rings in highly active quinoline derivatives often deviate from being in a common plane, adopting a specific twisted conformation that is optimal for binding to a target like a P-glycoprotein. nih.gov

Furthermore, if the rotation around the bond connecting the two rings is sufficiently restricted (for example, by bulky ortho-substituents), it can lead to a form of stereoisomerism known as atropisomerism, where the molecule and its mirror image are non-superimposable. These individual stereoisomers can have vastly different biological activities. Therefore, understanding the specific conformational and stereochemical requirements of the target receptor is essential for designing potent and selective drugs based on the this compound scaffold.

Pharmacophore Identification and Rational Lead Optimization Strategies of this compound Derivatives

The development of derivatives from the this compound scaffold into potent therapeutic agents relies on a deep understanding of their structure-activity relationships (SAR). Key to this process are pharmacophore identification and rational lead optimization, which guide the strategic modification of the lead compound to enhance biological activity, selectivity, and pharmacokinetic properties.

Pharmacophore Identification

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For quinoline-based compounds, pharmacophore models are developed by analyzing the common structural features of a series of active molecules. These models serve as crucial blueprints for designing new, potentially more potent derivatives.

Several pharmacophore models have been developed for various classes of quinoline derivatives, highlighting key interaction points required for their biological activities.

For Tubulin Inhibitors : A study on cytotoxic quinolines identified a six-point pharmacophore model, designated AAARRR.1061, as optimal for tubulin inhibitory activity. scienceopen.com This model includes three hydrogen bond acceptor (A) features and three aromatic ring (R) features, underscoring the importance of these specific interactions for anticancer efficacy. scienceopen.com

For Tpl2 Kinase Inhibitors : In the context of developing inhibitors for Tumour progression locus-2 (Tpl2) kinase, a five-point pharmacophore model (ADRRR) was established for quinoline-3-carbonitrile derivatives. nih.gov This model consists of one hydrogen bond donor (D), three aromatic rings (R), and one hydrogen bond acceptor (A). The model suggests that H-bond donating groups, along with hydrophobic and electron-withdrawing groups, positively contribute to the inhibitory activity. nih.gov

For Antioxidants : A pharmacophore model for quinoline-based antioxidants was developed based on known antioxidant agents. The resulting model featured one aromatic ring and three hydrogen bond acceptors as key chemical features for radical scavenging activity. nih.gov

These models provide a virtual template for screening compound libraries and for guiding the synthesis of novel derivatives with a higher probability of being active. nih.govnih.gov

Rational Lead Optimization Strategies

Rational lead optimization involves the iterative modification of a lead compound, such as this compound, to improve its therapeutic profile. This process is guided by SAR data and computational modeling.

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the quinoline scaffold significantly influence biological activity. Studies on quinazoline-based antimalarial agents, which share structural similarities, revealed that halogen substitution plays a critical role. While the 3-chlorophenyl analogue demonstrated the highest potency, the addition of a second chloro group at the 4-position was found to decrease activity. nih.gov A clear trend was observed where 3-fluoro and 3-chloro analogues generally provided optimal activity. nih.gov

| Compound | Substitution on Phenyl Ring | Relative Potency |

|---|---|---|

| 21 | 3-Fluoro | High (IC₅₀ = 36 ± 5 nM) |

| 24 | 3-Chloro | Highest (IC₅₀ = 22 ± 5 nM) |

| 22 | 4-Fluoro | Good |

| 25 | 4-Chloro | Good |

| 26 | 3,4-Dichloro | Less Potent |

| 18 | Unsubstituted Benzyl (B1604629) | Dramatic Loss of Activity |

Modification of the Quinoline Core: Modifications to the quinoline nucleus itself are a cornerstone of lead optimization. For antiviral quinoline analogues targeting the VP1 protein of Enterovirus D68, the substituent at the 3-position of the quinoline scaffold proved to be critical. A strategic replacement of an ethyl carboxylate group with a trifluoromethyl-substituted oxadiazole resulted in a nearly 10-fold increase in antiviral potency. nih.gov This bioisosteric replacement demonstrated that the oxadiazole group provided a better fit within the VP1 protein cavity. nih.gov

Furthermore, substitutions at other positions on the quinoline ring are also vital. For antibacterial quinolones, a fluorine atom at position 6 is associated with significantly enhanced activity, while substitutions at position 2 can greatly reduce it. slideshare.net

Biological Activities and Mechanistic Insights of 3 3 Chlorophenyl Quinoline Derivatives in Vitro and in Silico Studies

Anticancer Activity and Underlying Cellular Mechanisms

The anticancer properties of quinoline (B57606) derivatives are multifaceted, targeting various hallmarks of cancer. These compounds have demonstrated the ability to inhibit the enzymes and cellular processes that are crucial for tumor growth and survival, making them a versatile scaffold for the development of new therapeutic agents. Their mechanisms of action often involve disrupting DNA replication, halting the cell cycle, and activating apoptotic pathways to eliminate malignant cells.

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines (e.g., Breast, Colon, Lung Carcinomas)

Quinoline derivatives have shown significant antiproliferative activity against a broad spectrum of human cancer cell lines. Laboratory studies confirm that these compounds effectively inhibit the growth of various carcinomas. For instance, certain derivatives have demonstrated potent cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. Similarly, significant growth inhibition has been observed in colon cancer cell lines like HCT-116 and lung cancer cell lines, including A549.

The cytotoxic potential varies based on the specific substitutions on the quinoline core, with some derivatives showing IC50 values in the low micromolar, and even nanomolar, range. One novel derivative, BAPPN, showed potent cytotoxicity with IC50 values of 3.1 µg/mL against MCF-7 (breast), 9.96 µg/mL against A549 (lung), and 23 µg/mL against HCT-116 (colon) cells. This broad-spectrum activity highlights the therapeutic potential of the quinoline scaffold in treating diverse types of cancer.

Table 1: Antiproliferative Activity of Selected Quinoline Derivatives

| Compound Class/Derivative | Cancer Cell Line | Cancer Type | Potency (IC50/GI50) | Reference |

|---|---|---|---|---|

| 3-Phenyltrifluoromethyl quinoline derivative | MCF-7 | Breast | GI50 = 4 nM | |

| BAPPN | MCF-7 | Breast | IC50 = 3.1 µg/mL | |

| 4-(3-Acetylanilino)-8-hydroxy-2-phenylquinoline | MCF-7 | Breast | GI50 <0.01 µM | |

| 4-(3-Acetylanilino)-8-hydroxy-2-phenylquinoline | MDA-MB-435 | Breast | GI50 <0.01 µM | |

| BAPPN | A549 | Lung | IC50 = 9.96 µg/mL | |

| Poly-functionalised dihydropyridine (B1217469) quinoline (A4) | A549 | Lung | High toxicity at 250 µM | |

| BAPPN | HCT-116 | Colon | IC50 = 23 µg/mL | |

| 4-(3-Acetylanilino)-8-hydroxy-2-phenylquinoline | HCT-116 | Colon | GI50 = 0.07 µM |

Induction of Apoptosis Pathways and Cellular Death

A key mechanism behind the anticancer efficacy of quinoline derivatives is their ability to induce apoptosis, or programmed cell death. This process is critical for eliminating cancerous cells without causing inflammation. Studies have shown that these compounds can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Activation of the intrinsic pathway is often characterized by an increase in the pro-apoptotic protein Bax and the release of cytochrome c from the mitochondria, which in turn activates caspase-9. The extrinsic pathway can be triggered by the upregulation of Fas Ligand (FasL), leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrates the dismantling of the cell. Furthermore, some quinoline derivatives have been shown to increase the expression of the tumor suppressor protein p53 while downregulating anti-apoptotic proteins like Bcl-2, further promoting cell death.

Interference with Cell Cycle Progression and Regulation

In addition to inducing apoptosis, quinoline derivatives can halt the proliferation of cancer cells by interfering with the cell cycle. The cell cycle is a tightly regulated process that allows cells to duplicate their DNA and divide. Disruption of this process can prevent cancer cells from multiplying.

Several studies have demonstrated that certain quinoline compounds cause cell cycle arrest, most commonly at the G2/M phase. This arrest prevents the cell from entering mitosis, the final stage of cell division. For example, one derivative was found to significantly increase the population of MDA-MB-231 breast cancer cells in the G2/M phase. Another study showed that a different derivative caused G2/M arrest in K562 leukemia cells. In some cases, arrest has also been observed in the S-phase or G1 phase, indicating that the specific cellular response can depend on the compound's structure and the genetic background of the cancer cell line.

Targeting Specific Protein Kinases (e.g., CK2, Aurora Kinase A, EGFR, c-Met kinase)

Protein kinases are enzymes that regulate a vast array of cellular processes, and their dysregulation is a common feature of cancer. Quinoline derivatives have been identified as potent inhibitors of several key protein kinases implicated in tumor growth and survival.

CK2 (Casein Kinase II): Protein kinase CK2 is involved in cell proliferation and survival, making it a target for cancer therapy. A number of quinoline derivatives, including 3-quinoline carboxylic acids and tricyclic quinoline analogs, have been developed as potent and selective inhibitors of CK2, demonstrating IC50 values in the low micromolar and even nanomolar range. The clinical candidate CX-4945, a tricyclic quinoline, is a notable CK2 inhibitor.

Aurora Kinase A: Aurora kinases are essential for mitotic progression, and their overexpression is linked to genetic instability and tumor formation. Quinazoline (B50416) and quinoline-based compounds have been developed as inhibitors of Aurora Kinase A. These inhibitors can induce G2/M phase arrest and apoptosis, and have shown efficacy in non-small cell lung cancer (NSCLC) cells, including those resistant to other targeted therapies.

EGFR (Epidermal Growth Factor Receptor): EGFR is a tyrosine kinase that, when overactive, drives the growth of many cancers. The 4-anilinoquinoline structure is a well-established scaffold for potent EGFR inhibitors. Numerous derivatives have been designed to target both wild-type and mutant forms of EGFR, with some showing IC50 values in the nanomolar range, comparable to or exceeding the potency of approved drugs like erlotinib.

c-Met kinase: The c-Met receptor tyrosine kinase plays a role in tumor development, progression, and metastasis. Quinoline-based small molecules are prominent among c-Met inhibitors, with several derivatives demonstrating high potency. For example, some 4,6,7-substituted quinolines show c-Met kinase inhibition with IC50 values as low as 19 nM.

Interaction with Cellular DNA and Proteins

Some quinoline derivatives exert their anticancer effects by directly interacting with cellular DNA. One of the primary mechanisms is DNA intercalation, where the flat, aromatic ring system of the quinoline molecule inserts itself between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, ultimately leading to cell death. This mechanism is shared by several established anticancer drugs and highlights a direct route through which quinoline compounds can damage cancer cells.

Disruption of Tubulin Assembly

Microtubules are dynamic protein filaments essential for cell division, intracellular transport, and maintaining cell shape. They are formed by the polymerization of α- and β-tubulin subunits. A significant number of quinoline derivatives have been identified as potent inhibitors of tubulin polymerization. These compounds often bind to the colchicine (B1669291) binding site on β-tublin, preventing the assembly of microtubules. The disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, which subsequently triggers apoptosis. This mechanism makes tubulin an attractive target, and quinoline derivatives acting as colchicine binding site inhibitors are a promising class of antimitotic agents.

Modulation of Chaperone Proteins (e.g., HSP90)

The 90-kDa heat shock protein (Hsp90) is a molecular chaperone that plays a critical role in the folding, stabilization, and activation of numerous client proteins, many of which are integral to cancer cell growth and survival. mdpi.com The inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the degradation of its client proteins and representing a promising strategy for cancer therapy. mdpi.comnih.gov

In this context, derivatives of the quinoline scaffold have been investigated as Hsp90 inhibitors. Although research on the specific 3-(3-Chlorophenyl)quinoline core is limited in this direct application, studies on analogous 3-heteroaryl-quinolin-2(1H)-one derivatives provide valuable insights. For instance, a series of 3-(purino)-quinolin-2(1H)-ones and 3-adenines-quinolin-2(1H)-ones were synthesized and evaluated for their effects on cancer cell lines. Several of these compounds displayed significant effects on cell viability in MDA-MB 231 (breast cancer) and PC-3 (prostate cancer) cell lines. mdpi.com Western blot analysis of cells treated with these quinoline derivatives showed a decrease in the levels of CDK-4, a known Hsp90 client protein, and a compensatory increase in Hsp70 levels, which is a characteristic cellular response to Hsp90 inhibition. mdpi.com This indicates that these compounds disrupt the Hsp90 machinery, validating the quinoline core as a viable scaffold for developing Hsp90 inhibitors. mdpi.com

Antimicrobial and Anti-infective Applications

The quinoline framework is a well-established pharmacophore in the development of antimicrobial agents, with its derivatives showing a wide spectrum of activity against various pathogens. biointerfaceresearch.comnih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of quinoline have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The antibacterial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. nih.gov

One study reported a series of quinoline derivatives tested against multidrug-resistant Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), and Vancomycin-Resistant Enterococci (VRE). nih.gov For example, a compound with a p-isopropyl phenyl ring substituted on the quinoline core showed potent activity against MRSA with an MIC of 1.5 µg/mL. nih.gov Another series of novel quinoline derivatives, developed via a hybridization strategy, exerted potent effects against a wide range of both Gram-positive and Gram-negative strains, with MIC values ranging from 0.125 to 8 µg/mL. nih.gov

The specific substitution pattern on the quinoline ring significantly influences antibacterial potency. For example, in a series of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(benzyloxy)quinolin-4-amines, modifications to the benzyl (B1604629) group led to varied activities against MRSA, MRSE, and VRE, with some compounds showing MIC values as low as 3.0 µg/mL against all three strains. nih.gov

Table 1: Antibacterial Activity of Selected Quinoline Derivatives Against Gram-Positive Strains

| Compound ID | R1 Group | R2 Group | MRSA MIC (µg/mL) | MRSE MIC (µg/mL) | VRE MIC (µg/mL) |

|---|---|---|---|---|---|

| Compound 1 | p-methyl | p-methyl | 12 | >12 | >12 |

| Compound 2 | trifluoromethyl | p-methyl | 3.0 | 3.0 | 3.0 |

| Compound 6 | p-isopropyl | 3-chloro-4-fluoro | 1.5 | 6.0 | 3.0 |

Data sourced from research on facilely accessible quinoline derivatives as potent antibacterial agents. nih.gov

Antimalarial Potential and Targets

Quinoline-based compounds, such as chloroquine, have historically been cornerstone treatments for malaria. nih.gov Research continues to explore new quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum. nih.gov The mechanism of action for many quinoline antimalarials involves interfering with the detoxification of heme in the parasite's digestive vacuole. The accumulation of toxic free heme ultimately kills the parasite. nih.gov

Recent studies on quinoline-triazine hybrids have shown that incorporating electron-withdrawing groups, such as chlorine (Cl), enhances antiplasmodial activity against both blood and liver stages of P. falciparum. nih.gov Another study synthesized quinolinyl thiourea (B124793) analogues, with one compound demonstrating a substantial inhibitory IC50 value of 1.2 µM against a chloroquine-resistant strain of P. falciparum. nih.gov Furthermore, certain 3-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)quinolin-2(1H)-one derivatives have shown significant antimalarial activity, with IC50 values as low as 0.014 µg/mL against P. falciparum. nih.gov

Anti-HIV Activity, Including Reverse Transcriptase Inhibition

The enzyme reverse transcriptase (RT) is crucial for the replication cycle of HIV, as it converts the single-stranded viral RNA into double-stranded DNA. nih.gov Inhibition of this enzyme is a proven and effective strategy for blocking viral multiplication. nih.gov Quinoline derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

In vitro assays of synthesized quinolin-2-one derivatives have demonstrated significant activity against HIV-1 RT. nih.gov Specifically, compounds featuring a linker connecting an aromatic ring to the quinoline scaffold were evaluated. One such derivative, with a 4-chlorophenyl substitution, showed potent inhibitory activity with an IC50 value of 0.15 µM. nih.gov Molecular docking studies suggest that these compounds bind to the allosteric pocket of the RT enzyme, similar to established NNRTIs like efavirenz. nih.gov The presence of chloro- and bromo-substitutions on quinoline-containing compounds has been shown to correlate with potent activity against HIV-RT. nih.gov

Antimycobacterial and Antifungal Investigations

The search for new agents to treat mycobacterial and fungal infections is critical due to rising drug resistance. nih.gov Quinoline derivatives have shown promise in this area. A study involving novel quinoline-based thiosemicarbazides identified a compound, N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (QST4), as the most effective against Mycobacterium tuberculosis H37Rv. nih.govacs.orgresearchgate.net This compound was also effective against isoniazid-resistant clinical isolates. nih.govacs.orgresearchgate.net

Molecular docking studies suggest that the antimycobacterial activity of QST4 likely stems from the inhibition of the InhA enzyme, a key component of the mycobacterial fatty acid synthase system. nih.govacs.orgresearchgate.net In antifungal testing, some quinoline-pyrido[2,3-d]thiazolo[3,2-a] pyrimidinone derivatives have shown activity against Candida albicans and other fungi by inhibiting ergosterol (B1671047) biosynthesis, which disrupts membrane integrity and leads to the leakage of intracellular components. mdpi.com

Table 2: Antimicrobial Profile of N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (QST4)

| Organism | Activity Metric | Result | Potential Target |

|---|---|---|---|

| M. tuberculosis H37Rv | MIC | Not specified | InhA Enzyme |

| Isoniazid-Resistant Strains | Activity | Effective | InhA Enzyme |

| Candida albicans | MIC | Not specified | Ergosterol Biosynthesis |

Data synthesized from studies on quinoline-based thiosemicarbazide (B42300) derivatives. nih.govacs.orgresearchgate.netmdpi.com

Mechanistic Basis of Antimicrobial Action (e.g., Binding to DNA Gyrase and Topoisomerase IV)

The antibacterial action of many quinolone compounds is attributed to their inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating (unlinking) replicated daughter chromosomes. nih.gov

Quinolones act by trapping these enzymes in a complex with DNA, leading to the formation of double-strand DNA breaks, which inhibits DNA synthesis and ultimately causes cell death. nih.gov Structurally novel sets of quinoline derivatives have been developed as potent inhibitors of both DNA gyrase and topoisomerase IV, demonstrating broad-spectrum antibacterial activity. nih.govnih.gov Molecular docking assays have supported this dual-target mechanism, showing that certain quinoline hybrids can effectively bind to both bacterial topoisomerase IV and other targets like the lipopolysaccharide transport protein A (LptA) in Gram-negative bacteria. nih.gov This dual-targeting ability is a significant advantage in developing broad-spectrum antibiotics and potentially overcoming resistance mechanisms that arise from mutations in a single target. nih.gov

Anti-inflammatory Properties and Modulation of Inflammatory Mediators

No specific data is available for this compound.

Inhibition of Nitric Oxide Production in Macrophages

No specific data is available for this compound.

Other Pharmacological Activities and Mechanistic Explorations (e.g., Antioxidant, Antidepressant, Anticonvulsant, Antihypertensive)

No specific data is available for this compound.

Advanced Applications and Future Research Directions for 3 3 Chlorophenyl Quinoline

Development as Biological Probes and Chemosensors

The inherent fluorescence of the quinoline (B57606) core is a key feature that underpins its use in the development of biological probes and chemosensors. crimsonpublishers.comcrimsonpublishers.com These tools are essential for visualizing and quantifying biological processes and analytes in complex environments. crimsonpublishers.com

Fluorescence imaging is a powerful, non-invasive technique for monitoring cellular and subcellular events in real-time. crimsonpublishers.com Quinoline-based fluorescent probes have been widely developed for bio-imaging due to their favorable photophysical properties, including high quantum yields and sensitivity to the local environment. crimsonpublishers.comcrimsonpublishers.com These probes are instrumental in applications such as cellular staining and tracking the dynamics of important biomolecules. crimsonpublishers.com